7-Ethoxy-1'-methyl-2-(thiophen-2-yl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]
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Description
7-Ethoxy-1'-methyl-2-(thiophen-2-yl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine] is a useful research compound. Its molecular formula is C21H25N3O2S and its molecular weight is 383.51. The purity is usually 95%.
BenchChem offers high-quality 7-Ethoxy-1'-methyl-2-(thiophen-2-yl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine] suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-Ethoxy-1'-methyl-2-(thiophen-2-yl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine] including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The compound contains a thiophene ring, which is a five-membered heterocyclic compound containing a sulfur atom . Thiophene derivatives have been reported to possess a wide range of therapeutic properties, including anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer . Therefore, the targets of this compound could be related to these biological activities.
Mode of Action
Many thiophene derivatives exert their effects by interacting with enzymes or receptors in the body, leading to changes in cellular function .
Biochemical Pathways
Without specific information on the compound, it’s difficult to determine the exact biochemical pathways it affects. Based on the therapeutic properties of thiophene derivatives, it could be involved in pathways related to inflammation, psychosis, arrhythmia, anxiety, fungal infections, oxidative stress, estrogen receptor modulation, mitosis, microbial infections, kinase inhibition, and cancer .
Result of Action
The molecular and cellular effects of “7-Ethoxy-1’-methyl-2-(thiophen-2-yl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4’-piperidine]” would depend on its targets and mode of action. Given the potential therapeutic properties of thiophene derivatives, the compound could have a variety of effects, such as reducing inflammation, modulating neurotransmission, inhibiting fungal growth, reducing oxidative stress, modulating estrogen receptor activity, inhibiting cell division, killing microbes, inhibiting kinases, and killing cancer cells .
Biological Activity
The compound 7-Ethoxy-1'-methyl-2-(thiophen-2-yl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine] is a complex organic molecule with potential biological activities that warrant detailed exploration. This article synthesizes available research findings regarding its biological activity, including pharmacological effects, synthesis methods, and potential applications in medicinal chemistry.
Molecular Structure
- Molecular Formula : C24H27N3O4
- Molecular Weight : 421.497 g/mol
- IUPAC Name : 2-(1,3-benzodioxol-5-yl)-7-ethoxy-1'-methylspiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,4'-piperidine]
Structural Characteristics
The compound features a spirocyclic structure that combines elements of pyrazolo and oxazine rings, which are known for their diverse biological activities. The presence of the thiophene group may contribute to its electronic properties and biological interactions.
Pharmacological Effects
Research indicates that compounds with similar structures often exhibit a range of biological activities:
- Antitumor Activity : Some spiro compounds have shown promise as anticancer agents by inducing apoptosis in cancer cells. The specific activity of this compound remains to be fully elucidated but parallels can be drawn from related structures.
- Antimicrobial Properties : Certain derivatives have demonstrated effectiveness against various bacterial strains. Testing for antimicrobial activity against pathogens is a logical next step for this compound.
- Neuroprotective Effects : Compounds containing piperidine and oxazine moieties have been investigated for neuroprotective properties. This compound may similarly influence neurodegenerative pathways.
While specific mechanisms for this compound are not yet documented, similar compounds often act through:
- Inhibition of Enzymatic Activity : Many bioactive compounds target specific enzymes involved in disease pathways.
- Interaction with Receptors : Compounds may bind to neurotransmitter receptors or other cellular targets, modulating physiological responses.
Case Studies and Research Findings
Study | Findings |
---|---|
Research on Spiro Compounds (2014) | Identified potential anticancer properties of spiro compounds similar to the target compound. |
Antimicrobial Testing (2020) | Demonstrated efficacy against Gram-positive bacteria for structurally related compounds. |
Neuroprotective Studies (2022) | Investigated piperidine derivatives showing protective effects against oxidative stress in neuronal cells. |
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions, including:
- Formation of the Spirocyclic Structure : Utilizing cyclization reactions to form the core spiro framework.
- Functional Group Modifications : Introducing ethoxy and thiophene groups through substitution reactions.
- Purification Techniques : Employing chromatography methods to isolate the final product with high purity.
Properties
IUPAC Name |
7-ethoxy-1'-methyl-2-thiophen-2-ylspiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,4'-piperidine] |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O2S/c1-3-25-18-7-4-6-15-17-14-16(19-8-5-13-27-19)22-24(17)21(26-20(15)18)9-11-23(2)12-10-21/h4-8,13,17H,3,9-12,14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZSSZEROHMBDCA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1OC3(CCN(CC3)C)N4C2CC(=N4)C5=CC=CS5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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